molecular formula C10H11ClN2 B6163331 2-chloro-4,6-diethylpyridine-3-carbonitrile CAS No. 2205188-57-2

2-chloro-4,6-diethylpyridine-3-carbonitrile

Cat. No.: B6163331
CAS No.: 2205188-57-2
M. Wt: 194.66 g/mol
InChI Key: JJCJONBMJFQUHP-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diethylpyridine-3-carbonitrile is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of chlorine, ethyl groups, and a nitrile group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-diethylpyridine-3-carbonitrile typically involves the chlorination of 4,6-diethylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, tetrahydrofuran), room temperature to moderate heating.

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid), moderate to high temperature.

Major Products

    Substitution: Corresponding substituted pyridines.

    Reduction: 2-amino-4,6-diethylpyridine-3-carbonitrile.

    Oxidation: 2-chloro-4,6-diethylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-4,6-diethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-diethylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-Chloro-4,6-diethylpyridine-3-carbonitrile can be compared with other similar compounds such as:

    2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with methyl groups instead of ethyl groups. It may exhibit different reactivity and biological activity due to the difference in alkyl groups.

    2-Chloro-4,6-dipropylpyridine-3-carbonitrile: Contains propyl groups instead of ethyl groups, leading to variations in physical and chemical properties.

Properties

CAS No.

2205188-57-2

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-4,6-diethylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN2/c1-3-7-5-8(4-2)13-10(11)9(7)6-12/h5H,3-4H2,1-2H3

InChI Key

JJCJONBMJFQUHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1C#N)Cl)CC

Purity

95

Origin of Product

United States

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